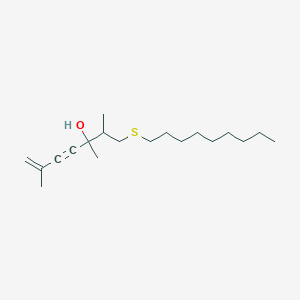![molecular formula C10H15N B034847 Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- CAS No. 104516-97-4](/img/structure/B34847.png)
Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-, also known as norbornane-2-carbonitrile, is a bicyclic organic compound that contains a nitrile functional group. This compound has attracted attention from researchers due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- has been studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its antitumor, antiviral, and antibacterial properties. In addition, it has been studied as a potential drug for the treatment of Alzheimer's disease and other neurological disorders. In the agrochemical industry, this compound has been studied as a potential herbicide and insecticide. In materials science, it has been investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of enzymes or the modulation of cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- has a variety of biochemical and physiological effects. In vitro studies have shown that this compound exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to have antiviral activity against HIV-1 and herpes simplex virus type 1. Studies have also suggested that this compound may have neuroprotective effects and could be a potential treatment for Alzheimer's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to have a variety of biological activities, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-. One area of research could focus on the development of new synthetic methods for this compound, which could improve its yield and purity. In addition, further studies could investigate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research could also focus on the development of new materials based on bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-, which could have unique properties and applications in various fields.
Métodos De Síntesis
Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- can be synthesized through a variety of methods, including the reaction of norbornene with cyanogen bromide or cyanogen chloride, or the reaction of norbornene with sodium cyanide in the presence of a catalyst such as copper(II) chloride. Another method involves the reaction of norbornene with acrylonitrile in the presence of a Lewis acid catalyst such as boron trifluoride.
Propiedades
Número CAS |
104516-97-4 |
|---|---|
Nombre del producto |
Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- |
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
1,3-dimethylbicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-7-8-3-4-10(2,5-8)9(7)6-11/h7-9H,3-5H2,1-2H3 |
Clave InChI |
BDYGNAKOXIGYCJ-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)(C1C#N)C |
SMILES canónico |
CC1C2CCC(C2)(C1C#N)C |
Pictogramas |
Irritant |
Sinónimos |
Bicyclo2.2.1heptane-2-carbonitrile, 1,3-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



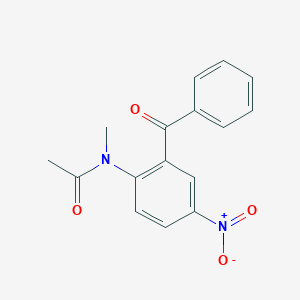
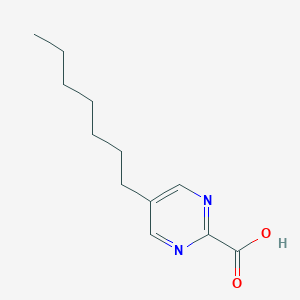
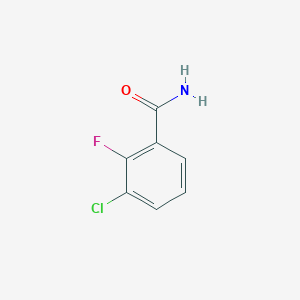
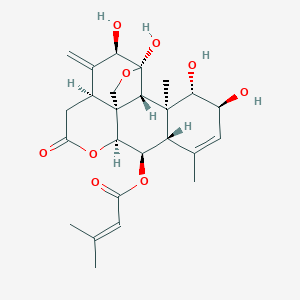
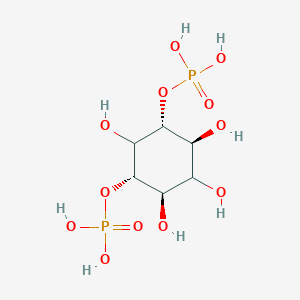
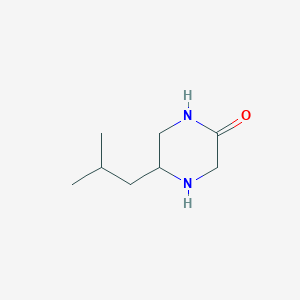
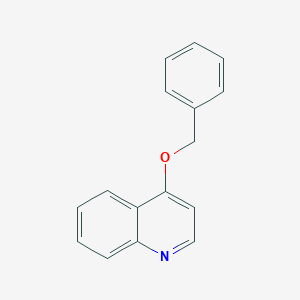
![Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-](/img/structure/B34780.png)
![4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B34781.png)
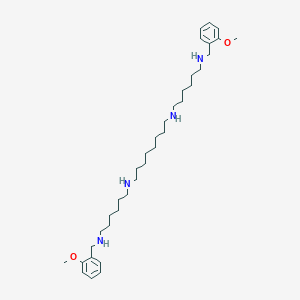
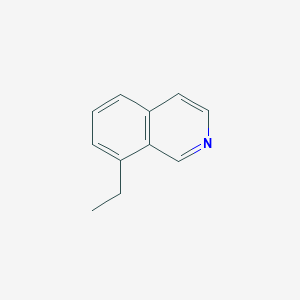
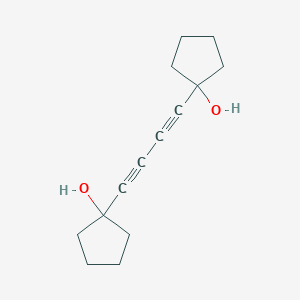
![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
